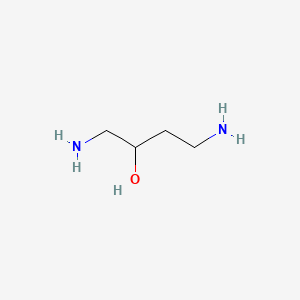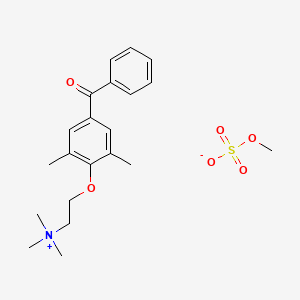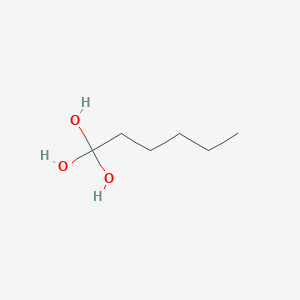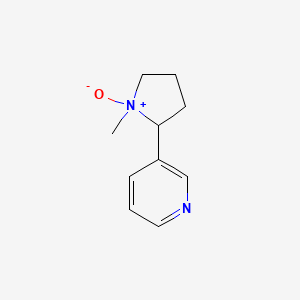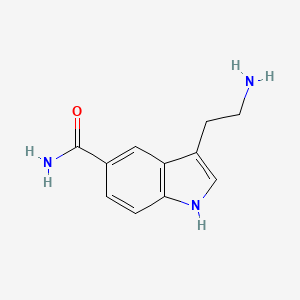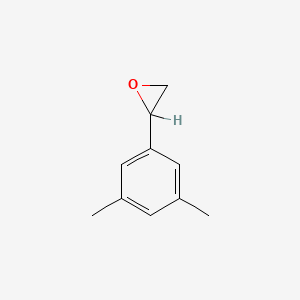
3,5-Dimethylstyrene oxide
Descripción general
Descripción
3,5-Dimethylstyrene oxide is a chemical compound with the molecular formula C10H12O . It contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxirane .
Molecular Structure Analysis
The molecular structure of this compound comprises 23 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom . It also contains 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxirane .Aplicaciones Científicas De Investigación
Mutagenic Potencies and Chemical Reactivity
The mutagenic activities of various styrene oxide derivatives, including 3,5-Dimethylstyrene oxide (DMSO), have been studied extensively. Sugiura and Goto (1981) found that the mutation frequency of 3,4-dimethylstyrene oxide was higher in certain bacterial strains, indicating its significant mutability. The study also revealed that the mutagenic effect of a chemical depends not just on the quantity of adducts formed but also on the structure of these adducts (Sugiura & Goto, 1981).
Alkylation of Nucleophiles
An in vitro study by Hemminki, Heinonen, and Vainio (1981) on the alkylation activity of styrene oxide analogues, including this compound, used guanosine as a nucleophile. The study found that the rates of guanosine alkylation by these compounds were distinct, with this compound forming main alkyl products at N-7. This research provides insight into the chemical interactions and potential applications of this compound in biological systems (Hemminki, Heinonen, & Vainio, 1981).
Oxidation of Dimethyl Sulfoxide Solutions
In the field of electrochemistry, the study of dimethyl sulfoxide (DMSO) solutions, particularly their oxidation by oxygen reduction, is relevant. Sharon et al. (2013) conducted an in-depth study on DMSO stability in the presence of electroactive lithium oxygen species. This research is significant for understanding the behavior of similar compounds, including this compound, in electrochemical applications, such as in lithium–oxygen batteries (Sharon et al., 2013).
Catalytic Performance in Synthesis
An educational research experiment focused on the synthesis of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate. This approach involved comprehensive training in physical chemistry, organic chemistry, and analytical chemistry. While this study did not directly involve this compound, it provides insights into the broader context of using similar compounds in catalytic and synthetic applications (He De-hua, Shi Lei, & Ma Ying, 2006).
Safety and Hazards
3,5-Dimethylstyrene oxide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-8(2)5-9(4-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGIJOKJNYTJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001371 | |
| Record name | 2-(3,5-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80648-26-6 | |
| Record name | 3,5-Dimethylstyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080648266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Dimethylstyrene oxide interact with biological molecules like DNA?
A: While the provided study [] does not directly investigate this compound, it explores the alkylating potential of various styrene oxide analogues. The research demonstrates that styrene oxides can react with nucleophilic sites on biological molecules like guanosine, a component of DNA. This alkylation occurs through the opening of the epoxide ring by nucleophilic attack. Although the study doesn't specifically analyze this compound, the presence of methyl substituents on the aromatic ring could influence its reactivity and alkylation potential compared to unsubstituted styrene oxide. Further research is needed to determine the specific reactivity and potential DNA alkylation by this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



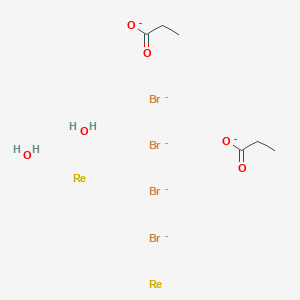
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
